Cas no 14351-29-2 ((5R,8R,9R,10R,13R,14R)-17-[(2S)-2-Hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol)

(5R,8R,9R,10R,13R,14R)-17-[(2S)-2-Hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol structure
14351-29-2 structure
Product Name:(5R,8R,9R,10R,13R,14R)-17-[(2S)-2-Hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Numéro CAS:14351-29-2
Le MF:C30H52O2
Mégawatts:444.732689857483
CID:185351
PubChem ID:10895555
Update Time:2025-04-19

(5R,8R,9R,10R,13R,14R)-17-[(2S)-2-Hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol Propriétés chimiques et physiques

Nom et identifiant

    • Dammar-24-ene-3,20-diol,(3b)-
    • Dammarenediol II
    • Dammar-24-ene-3
    • [ "Dammar-24-ene-3", "20-diol" ]
    • dammarenediol
    • 5α-Dammar-24-ene-3β,20-diol
    • (20S)-5α-Dammara-24-ene-3β,20-diol
    • (5R,8R,9R,10R,13R,14R)-17-[(2S)-2-Hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,
    • Dammar-24-ene-3beta,20-diol
    • NS00069956
    • FS-10354
    • Q27131867
    • dammarenediol-II
    • 3beta-glucodammar-24-ene-3,20-diol
    • C19829
    • 14351-29-2
    • CHEMBL478945
    • DammarenediolII
    • dammar-24-ene-20(SS),3beta-diol
    • CHEBI:62416
    • AKOS032948154
    • 3beta-Dammar-24-ene-3,20-diol
    • (20S)-dammar-24-ene-3beta,20-diol
    • (20S)-dammarenediol
    • SCHEMBL6702114
    • 8-methyl-18-nor-lanost-24-ene-3beta,20-diol
    • Dammar-24-ene-3,20-diol, (20S)-
    • (3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • (3beta)-dammar-24-ene-3,20-diol
    • 8-methyl-18-nor-lanost-24-en-3beta,20-diol
    • Dammar-24-ene-3,20-diol, (3.beta.)-
    • Dammar-24-ene-3,20-diol
    • (3S,5R,8R,9R,10R,14R)-17-[(1S)-1-hydroxy-1,5-dimethyl-hex-4-enyl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • (3S,5R,8R,9R,10R,14R)-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-oxidanyl-hept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • (20S)-Dammar-24-ene-3 beta,20-diol
    • (3S,5R,8R,9R,10R,14R)-17-((S)-1-Hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,8,10,14-pentamethyl-hexadecahydro-cyclopenta[a]phenanthren-3-ol
    • (3S,5R,8R,9R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • Dammar-24-ene-3,20-diol, (3beta)-
    • A808335
    • DTXSID50931936
    • 3α20(S)-dihydroxydammar-24-ene
    • Ginsenoside
    • Dammarenediol-I
    • 17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • B0005-166311
    • 8-Methyl-18-nor-lanost-24-ene-3b,20-diol
    • 3b-Glucodammar-24-ene-3,20-diol
    • Dammar-24-ene-20(SS),3b-diol
    • 8-Methyl-18-nor-lanost-24-en-3b,20-diol
    • Dammar-24-ene-3b,20-diol
    • 8-Methyl-18-nor-lanost-24-en-3I2,20-diol
    • Dammar-24-ene-20(SS),3I2-diol
    • (20S)-Dammar-24-ene-3b,20-diol
    • Dammar-24-ene-3I2,20-diol
    • (20S)-Dammar-24-ene-3I2,20-diol
    • 8-Methyl-18-nor-lanost-24-ene-3I2,20-diol
    • DA-52300
    • (5R,8R,9R,10R,13R,14R)-17-[(2S)-2-Hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • Piscine à noyau: 1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,27+,28-,29-,30+/m1/s1
    • La clé Inchi: NLHQJXWYMZLQJY-TXNIMPHESA-N
    • Sourire: O[C@H]1CC[C@@]2(C)[C@H](C1(C)C)CC[C@]1(C)[C@@H]2CC[C@@H]2[C@@H]([C@](C)(CC/C=C(\C)/C)O)CC[C@@]12C

Propriétés calculées

  • Qualité précise: 444.39700
  • Masse isotopique unique: 444.397
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 32
  • Nombre de liaisons rotatives: 4
  • Complexité: 750
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 7
  • Nombre non défini de stéréocentres atomiques: 2
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 40.5
  • Le xlogp3: 8.5

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.0±0.1 g/cm3
  • Point d'ébullition: 509.9±46.0 °C at 760 mmHg
  • Point d'éclair: 205.2±23.6 °C
  • Indice de réfraction: 1.517
  • Le PSA: 40.46000
  • Le LogP: 7.52980
  • Pression de vapeur: 0.0±3.0 mmHg at 25°C

(5R,8R,9R,10R,13R,14R)-17-[(2S)-2-Hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol Informations de sécurité

(5R,8R,9R,10R,13R,14R)-17-[(2S)-2-Hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
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Aaron
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TargetMol Chemicals
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¥ 4,280 2023-07-11
TargetMol Chemicals
TN5942-1 mL * 10 mM (in DMSO)
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1 mL * 10 mM (in DMSO)
¥ 4380 2023-09-15
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